Product packaging for 3-(4-Fluorophenacylidene)indoline-2-one(Cat. No.:CAS No. 1512758-87-0)

3-(4-Fluorophenacylidene)indoline-2-one

Cat. No.: B2720922
CAS No.: 1512758-87-0
M. Wt: 267.259
InChI Key: DLUFVMJZPFKJCP-LCYFTJDESA-N
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Description

3-(4-Fluorophenacylidene)indoline-2-one is a synthetic indolin-2-one derivative that serves as a key chemical scaffold in medicinal chemistry and drug discovery research . This compound is of significant interest in oncology research, as closely related indolin-2-one analogs have been developed and evaluated as potent inhibitors of protein kinases and the p53-MDM2/MDMX protein-protein interaction . The mechanism of action for this compound family involves targeted molecular inhibition; some act as ATP-competitive inhibitors of tyrosine kinase receptors , while others function as dual MDM2/MDMX antagonists, which can reactivate the p53 tumor suppressor pathway and induce apoptosis in cancer cells . Radiopharmacological studies on a similar fluorinated analog, 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one, demonstrate its potential use as a positron emission tomography (PET) radiotracer, showing specific biodistribution and rapid clearance profiles in preclinical models . Researchers value this chemical class for its versatility and potential for structural optimization. The core indolin-2-one structure is a privileged scaffold in the design of bioactive molecules, enabling exploration of structure-activity relationships (SAR) to enhance potency and selectivity . This product is intended for research purposes only, specifically for in vitro biological testing and as a building block in the synthesis of novel chemical entities for pharmacological evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10FNO2 B2720922 3-(4-Fluorophenacylidene)indoline-2-one CAS No. 1512758-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUFVMJZPFKJCP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)F)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Fluorophenacylidene Indoline 2 One and Its Analogues

Strategic Approaches to the Indoline-2-one Core

The indoline-2-one (or oxindole) skeleton is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net Its synthesis and substitution, particularly at the C-3 position, are central to creating analogues like 3-(4-Fluorophenacylidene)indoline-2-one.

Knoevenagel Condensation and Variants in 3-Substituted Indolin-2-one Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 3-alkylideneindolin-2-ones. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, indoline-2-one (oxindole), with a carbonyl compound. For the synthesis of the title compound's analogues, this typically involves reacting a substituted indolin-2-one with an appropriate aldehyde or ketone. acgpubs.orgamazonaws.com

A direct application of this method was demonstrated in the radiosynthesis of 3-[4'-[(18)F]fluorobenzylidene]indoline-2-one, where 4-[(18)F]fluorobenzaldehyde was condensed with oxindole (B195798). nih.gov The reaction conditions, particularly the choice of base, are crucial for optimizing the radiochemical yield. nih.gov Piperidine (B6355638) is a commonly used catalyst for this transformation, often in the presence of acetic acid. acgpubs.org

Variants of the Knoevenagel condensation have been developed to synthesize a diverse library of 3-substituted indolin-2-ones. nih.govresearchgate.net For instance, the reaction can be performed between various substituted indolin-2-ones and aldehydes to create compounds with different substitution patterns on the oxindole ring. nih.gov The reaction sequence often involves the initial formation of an amide, which is then subjected to Knoevenagel condensation to yield the final products. nih.gov The versatility of this reaction makes it a preferred method for generating libraries of potential tyrosine kinase inhibitors. acs.orgnih.gov

Table 1: Examples of Knoevenagel Condensation for 3-Substituted Indolin-2-one Synthesis
Reactant 1 (Indolin-2-one derivative)Reactant 2 (Carbonyl compound)Catalyst/ConditionsProduct TypeReference
Oxindole4-[(18)F]FluorobenzaldehydeVarious bases screened3-[4'-[(18)F]Fluorobenzylidene]indolin-2-one nih.gov
5-Substituted indolin-2-onesPyrrole-based amidesNot specified3-Substituted-indolin-2-ones with chloropyrrole moieties nih.gov
Indole-3-carboxaldehyde (precursor)Active methylene compounds (e.g., nitromethane)Acetic acid, Piperidineα-β unsaturated indole (B1671886) derivatives acgpubs.org

Iron-Catalyzed Oxidative Condensation Reactions for Alkylideneindolin-2-ones

Iron-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative for C-C bond formation. In the context of indolin-2-one chemistry, iron catalysis facilitates direct oxidative cross-coupling reactions. rsc.orgnih.gov These methods can be used for the direct alkylation and hydroxylation at the C-3 position of indolin-2-ones by reacting them with alkyl-substituted N-heteroarenes. nih.govresearchgate.net

A particularly relevant method is the ferrous salt-catalyzed oxidative alkenylation of indoles, which provides a direct, single-step route to 3-alkylideneindolin-2-ones. mdpi.comresearchgate.net This approach avoids the pre-functionalization often required in traditional condensation reactions. The reaction typically uses a simple iron salt like FeCl₂·4H₂O as the catalyst and employs air (molecular oxygen) as the terminal oxidant, making the process green by producing only water as a byproduct. rsc.orgresearchgate.net These mild, ligand-free, and base-free conditions are advantageous for synthesizing complex molecules. rsc.orgnih.gov

Recent Advances in Regioselective Indole and Indoline (B122111) Synthesis Applied to the Scaffold

Modern synthetic organic chemistry has provided numerous advanced methods for the regioselective synthesis of substituted indoles and indolines, which serve as precursors to the target scaffold. An uncatalyzed approach for preparing 3-aroylindoles involves the reaction of nitrosoarenes with aromatic terminal ethynyl (B1212043) ketones, yielding products with good yields and excellent regioselectivity. scirp.org

Furthermore, innovative cascade reactions have been developed to construct complex fused tricyclic indole derivatives from 3-alkylidene indoline precursors. researchgate.net These methods include palladium-catalyzed intramolecular Heck reactions and platinum-catalyzed intramolecular Friedel-Crafts type couplings. researchgate.net While not directly producing this compound, these advanced strategies highlight the potential for creating diverse and complex analogues by manipulating the core structure with high regioselectivity. Kinetically controlled, diastereoselective reactions have also been reported for synthesizing novel oxindole-based heterocycles, demonstrating the high level of control achievable in modern synthesis. nih.govresearchgate.net

Installation and Derivatization of the 4-Fluorophenacylidene Moiety

The 4-fluorophenyl group is a common feature in many pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding affinity. Its incorporation requires specific synthetic strategies.

Fluorination Strategies: Direct and Indirect Methods for Aryl Fluorine Incorporation

The introduction of a fluorine atom onto an aromatic ring is a significant challenge in synthetic chemistry. nih.govmit.edu Traditional methods like the Balz-Schiemann reaction or the Halex process often require harsh conditions that are incompatible with complex molecules. nih.govacs.org

Recent advances have focused on transition-metal-catalyzed methods that operate under milder conditions. Palladium-catalyzed fluorination of aryl bromides and aryl triflates using simple fluoride (B91410) salts like CsF has been developed, allowing for the introduction of fluorine into highly functionalized intermediates. nih.govmit.edu Another approach involves the copper-mediated fluorination of arylboronate esters. chemistryviews.org This method proceeds under mild conditions and is believed to involve a copper(III) fluoride intermediate. chemistryviews.org

Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is highly desirable. acs.org Methods for this include:

Palladium-catalyzed fluorination of aryl trifluoroborates: This tolerates a wide variety of functional groups. acs.org

Copper-catalyzed conversion of aryl iodides to aryl fluorides: This reaction uses a cationic copper reagent and silver fluoride. acs.org

Deoxyfluorination of phenols: Reagents like PhenoFluor can achieve the direct ipso-substitution of a hydroxyl group with fluorine, a transformation not possible with many other deoxyfluorination reagents for electron-rich substrates. acs.org

Nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) and Deoxofluor or alkali metal fluorides in nonpolar protic solvents like tert-alcohols also provides viable routes for incorporating fluorine. rsc.org

Table 2: Modern Methods for Aryl Fluorination
MethodSubstrateKey ReagentsAdvantageReference
Palladium-catalyzed FluorinationAryl bromides, Aryl triflatesPd catalyst, Biaryl monophosphine ligand, CsFMild conditions, high functional group tolerance nih.govmit.edu
Copper-mediated FluorinationArylboronate estersCu(I) or Cu(III) reagentsMild conditions, uses readily available reagents chemistryviews.org
DeoxyfluorinationPhenolsPhenoFluorEffective for electron-rich substrates acs.org

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The synthesis of this compound and related 3-substituted-indolin-2-ones is typically achieved through a Knoevenagel condensation reaction between an appropriate indolin-2-one (oxindole) and a substituted aldehyde or ketone. The optimization of this reaction is crucial for maximizing product yield and purity. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time.

The condensation is often catalyzed by a base, with piperidine being a common choice when the reaction is conducted in ethanol (B145695). nih.gov To enhance reaction rates, microwave synthesis has been employed, significantly reducing reaction times. For instance, heating a mixture of the oxindole and aldehyde with a few drops of piperidine in a sealed vessel at 110 °C in a microwave synthesizer can yield the desired product within 30 minutes. nih.gov

For similar compounds, the influence of different bases on the radiochemical yield has been screened to find the optimal catalyst. nih.gov The optimization process often involves a systematic study of these variables. For example, in the synthesis of related di(indolyl)indolin-2-ones, researchers varied the reaction temperature from 100 °C down to 70 °C, identifying 90 °C as the optimal temperature. researchgate.net Following temperature optimization, the amount of catalyst was also adjusted to further improve the yield. It was observed that while a certain minimum amount of catalyst was necessary, exceeding that amount did not substantially change the outcome. researchgate.net

The choice of solvent also plays a critical role. While ethanol is frequently used, other solvents like acetic acid with refluxing conditions have also been reported for the synthesis of 3-benzylidene-indolin-2-one analogs. nih.gov The selection of the solvent can affect both the reaction rate and the ease of product isolation. The optimization process aims to find a balance between conversion of the starting materials and the selectivity for the desired product. scielo.brchemrxiv.org

The table below summarizes typical parameters investigated for the optimization of the synthesis of 3-substituted-indolin-2-ones.

ParameterVariationPurposeTypical Findings
Catalyst Different bases (e.g., piperidine, various amines)To increase reaction rate and yieldPiperidine is effective; the optimal base can be substrate-specific. nih.govnih.gov
Solvent Alcohols (e.g., ethanol), acids (e.g., acetic acid), aprotic solventsTo dissolve reactants and influence reaction kineticsEthanol and acetic acid are commonly used. nih.govnih.gov
Temperature Room temperature to reflux/microwave heating (e.g., 70-110 °C)To control the rate of reactionHigher temperatures/microwave irradiation often reduce reaction time. nih.govresearchgate.net
Reaction Time Minutes to several hoursTo ensure complete conversion of reactantsMicrowave synthesis can shorten times to ~30 minutes. nih.gov
Catalyst Loading Varies (e.g., catalytic amounts to specific mg quantities)To minimize waste while maximizing yieldAn optimal loading exists beyond which no significant improvement is seen. researchgate.net

Synthesis of Structurally Related Indoline-2-one Analogues for Comparative Studies

To explore the structure-activity relationships, various analogues of this compound are synthesized. These modifications typically focus on three key areas: the phenacylidene bridge, the indoline-2-one nitrogen, and the benzene (B151609) ring of the indoline-2-one core. Additionally, dimeric structures, or bis-indolinones, have been developed.

Substituent Effects on the Indoline-2-one Nitrogen and Benzene Ring

Modifications to the indoline-2-one core itself are crucial for developing analogues. Substituents can be introduced at the N1 position (the nitrogen atom) and on the fused benzene ring (positions 4, 5, 6, and 7).

N1-Substitution: The hydrogen atom on the indoline nitrogen is often replaced with various alkyl or aryl groups. This is typically achieved by treating the parent 3-phenacylideneindoline-2-one with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide) or a benzyl (B1604629) halide. nih.gov N-methylation or N-benzylation can alter the compound's lipophilicity and steric profile. nih.govnih.gov

Benzene Ring Substitution: Introducing substituents onto the benzene ring of the indoline-2-one moiety can significantly affect the molecule's electronic properties. lumenlearning.comlibretexts.org Substituents are broadly classified as either activating or deactivating groups. lumenlearning.comminia.edu.eg

Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) increase the electron density of the aromatic ring, making it more nucleophilic. lumenlearning.comminia.edu.eg

Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease the ring's electron density. lumenlearning.comlibretexts.org

These electronic effects can influence intermolecular interactions. For instance, studies on related heterocyclic systems show that the position of a substituent, such as a methyl group, can create steric hindrance that affects how the molecule interacts with biological targets. mdpi.comnih.gov The strategic placement of groups like halogens (e.g., chlorine, bromine) or methyl groups on the benzene ring is a common approach to fine-tuning the properties of the final compound. nih.gov

The following table details common substitutions and their general effects.

Position of SubstitutionSubstituent TypeExample Group(s)General Effect
Indoline N1 Alkyl, Benzyl-CH₃, -CH₂PhIncreases lipophilicity, alters steric profile. nih.gov
Indoline Benzene Ring Electron-Donating-OH, -CH₃Increases electron density of the ring system. lumenlearning.com
Indoline Benzene Ring Electron-Withdrawing-Cl, -Br, -NO₂Decreases electron density of the ring system. nih.govlumenlearning.com

Development of Bis-Indolinone Derivatives

A further extension in the structural diversity of indolin-2-one derivatives involves the synthesis of bis-indolinone compounds, where two indolinone units are linked together. nih.gov These dimeric structures can be synthesized through Knoevenagel condensation reactions. nih.govresearchgate.net

In one approach, the core of the molecule contains carbonyl groups, while the "wings" are the indolinone structures containing active methylene groups. nih.gov In an alternative arrangement, this setup is inverted, with the active methylene groups in the core and the carbonyl groups located on the indolinone wings. nih.gov The synthesis involves the condensation of a molecule containing two carbonyl groups with two equivalents of an indolinone, or vice versa. These reactions lead to the formation of new Knoevenagel adducts bearing two indolinone systems. nih.gov Another strategy involves creating bis-1,2,3-triazoles based on the 2-indolinone scaffold using copper-catalyzed azide-alkyne cycloaddition reactions under microwave irradiation. researchgate.net The development of these larger, often symmetrical, molecules opens up new avenues for creating compounds with unique structural and functional properties. nih.gov

Chemical Reactivity and Transformation Pathways of 3 4 Fluorophenacylidene Indoline 2 One

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in 3-(4-Fluorophenacylidene)indoline-2-one is the primary site of its chemical reactivity. This bond is part of an α,β-unsaturated ketone system, making it susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the indolin-2-one ring polarizes the double bond, rendering the β-carbon electrophilic.

Michael Addition Reactions: The polarized exocyclic double bond readily participates in Michael (conjugate) addition reactions with a variety of soft nucleophiles. Thiolates, amines, and carbanions are common nucleophiles that add to the β-position of the phenacylidene moiety. For instance, the reaction with thiols proceeds under mild, often catalyst-free, conditions to yield 3-(1-arylthio-2-(4-fluorophenyl)-2-oxoethyl)indolin-2-ones.

NucleophileProductReaction ConditionsReference
Thiophenol3-(2-(4-Fluorophenyl)-2-oxo-1-(phenylthio)ethyl)indolin-2-oneRoom temperature, solvent-free nih.gov
Substituted ThiolsCorresponding 3-substituted thioether derivativesVarious, often basic or Lewis acid catalysis nih.gov
Amines3-(1-Amino-2-(4-fluorophenyl)-2-oxoethyl)indolin-2-one derivativesTypically requires activation nsf.gov
Malonates3-(1,1-Bis(alkoxycarbonyl)-2-(4-fluorophenyl)-2-oxoethyl)indolin-2-one derivativesBasic conditions nsf.gov

Cycloaddition Reactions: The exocyclic double bond also serves as a competent dipolarophile in 1,3-dipolar cycloaddition reactions. A notable example is the reaction with azomethine ylides, which are typically generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) and an isatin (B1672199) derivative. This reaction provides a highly efficient and diastereoselective route to complex spiro[pyrrolidine-3,3'-oxindole] derivatives. These spirocyclic compounds are of significant interest due to their prevalence in natural products and their diverse biological activities. The reaction proceeds via a concerted [3+2] cycloaddition mechanism.

1,3-Dipole SourceDipolarophileProductCatalyst/Conditions
Isatin and SarcosineThis compoundSpiro[pyrrolidine-3,3'-oxindole]Reflux in methanol
Isatin and ProlineThis compoundSpiro[pyrrolizidine-3,3'-oxindole]Varies

Transformations of the Indoline-2-one Heterocycle

The indoline-2-one ring system, while relatively stable, can undergo several transformations, often initiated by reactions at the C3-position or the lactam functionality.

Synthesis of Spirooxindoles: As mentioned above, the most significant transformation of the indoline-2-one core in this context is its conversion to spirooxindoles. The reaction of this compound with various reagents can lead to the formation of a spiro center at the C3 position. For example, multicomponent reactions involving this substrate can yield highly functionalized spirocyclic systems.

N-Functionalization: The nitrogen atom of the indoline-2-one lactam can be functionalized through alkylation or acylation reactions. This is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the molecule. The N-H proton is weakly acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile.

ReagentProduct
Alkyl Halide (e.g., Benzyl (B1604629) Bromide)N-Alkyl-3-(4-fluorophenacylidene)indoline-2-one
Acyl Chloride (e.g., Acetyl Chloride)N-Acyl-3-(4-fluorophenacylidene)indoline-2-one

Influence of Fluorine on Reaction Mechanisms and Selectivity

The presence of a fluorine atom at the para-position of the phenacylidene ring significantly influences the reactivity of this compound.

Electronic Effects: Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the β-carbon of the exocyclic double bond, making the molecule more susceptible to nucleophilic attack in Michael addition reactions. Consequently, reactions with nucleophiles may proceed at a faster rate compared to the non-fluorinated analogue. The fluorine atom also has a weak electron-donating mesomeric effect (+M effect), but the inductive effect is generally considered to be dominant in this context.

Stereoselectivity: In asymmetric reactions, such as the diastereoselective synthesis of spirooxindoles, the fluorine atom can influence the stereochemical outcome. While the effect may not be as pronounced as that of bulkier groups, the electronic nature of the C-F bond can impact the transition state energies of competing diastereomeric pathways. The precise nature of this influence often depends on the specific reaction and the catalyst used.

Development of Novel Derivatization Routes for Lead Optimization

The this compound scaffold is a valuable starting point for the development of new therapeutic agents. Its chemical reactivity allows for the systematic modification of its structure to optimize its pharmacological properties.

Library Synthesis: The facile reactivity of the exocyclic double bond in Michael additions and cycloadditions allows for the parallel synthesis of libraries of derivatives. By varying the nucleophile in the Michael addition or the 1,3-dipole in the cycloaddition, a diverse range of compounds can be generated. This approach is crucial in the early stages of drug discovery for identifying structure-activity relationships (SAR).

Bioisosteric Replacement: The fluorine atom itself is often incorporated in drug design as a bioisostere for a hydrogen atom or a hydroxyl group. Its small size and unique electronic properties can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better pharmacokinetic profiles. Further derivatization of the this compound core can explore the synergistic effects of the fluorine atom with other functional groups. For example, derivatization of the indoline (B122111) nitrogen or further substitution on the indoline aromatic ring can be combined with transformations at the exocyclic double bond to create a wide array of novel chemical entities for biological screening.

Computational and Spectroscopic Characterization of 3 4 Fluorophenacylidene Indoline 2 One Structures

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are cornerstones of structural elucidation. In the ¹H NMR spectrum of an indolin-2-one derivative, distinct signals are expected for the aromatic protons of the indolinone core and the substituted phenacylidene moiety. The chemical shifts and coupling constants of these protons provide insights into their electronic environment and spatial relationships. For instance, the NH proton of the indolinone ring typically appears as a broad singlet at a downfield chemical shift. The protons on the fluorophenyl ring would exhibit splitting patterns characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all unique carbon atoms in the molecule. The carbonyl carbons of the indolinone and phenacylidene groups are readily identifiable by their characteristic downfield chemical shifts. While specific spectral data for 3-(4-Fluorophenacylidene)indoline-2-one is not detailed in the provided literature, representative data from related 3-substituted indolin-2-one derivatives illustrate the expected chemical shift ranges. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Indolin-2-one Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indolinone NH ~8.0-10.0 (broad s) -
Aromatic CH (Indolinone) ~6.8-7.5 (m) ~110-140
Aromatic CH (Phenyl) ~7.0-8.0 (m) ~125-135
Vinylic CH ~7.5-8.5 (s) ~120-140
Carbonyl (C=O) - ~165-180
Carbonyl (C=O, ketone) - ~190-200

Note: This table is illustrative and based on general knowledge of similar structures. Actual values for this compound may vary.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. libretexts.org For this compound (C₁₆H₁₀FNO₂), the molecular ion peak (M+) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation of the molecular ion would likely involve cleavage at the bonds adjacent to the carbonyl groups and within the phenacylidene side chain, providing valuable structural clues. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group of the indolinone ring (around 3200-3400 cm⁻¹), the carbonyl (C=O) stretching vibrations of the lactam and ketone (typically in the range of 1650-1750 cm⁻¹), and C=C stretching vibrations of the aromatic rings and the exocyclic double bond (around 1500-1600 cm⁻¹). The C-F bond of the fluorophenyl group would also exhibit a characteristic stretching vibration.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Lactam) 3200-3400
C=O Stretch (Lactam) ~1710
C=O Stretch (Ketone) ~1680
C=C Stretch (Aromatic) 1500-1600
C-F Stretch 1000-1400

Note: This table presents expected ranges. The exact position of the peaks can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural Analysis and Binding Mode Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, thereby confirming the molecule's constitution and stereochemistry. For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the indolinone and fluorophenyl rings and the geometry of the exocyclic double bond.

Furthermore, crystallographic analysis elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. nih.gov For instance, the N-H group of the indolinone ring can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors. While a crystal structure for the specific title compound is not available in the provided sources, studies on related 3-substituted indolin-2-one derivatives have been crucial in confirming their structures and understanding their binding modes when complexed with biological targets like protein kinases. nih.gov

Table 3: Illustrative Crystallographic Data for a Related Indole (B1671886) Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308
b (Å) 10.9695
c (Å) 14.7966
α (°) 100.50
β (°) 98.61
γ (°) 103.81

Data is for a related 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative and is for illustrative purposes only. clockss.org

Quantum Chemical Calculations and Molecular Modeling Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, reactivity, and potential biological activity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org DFT calculations can be employed to optimize the geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The electrostatic potential map reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with other chemical species or biological receptors. DFT calculations on related indolin-2-one derivatives have been used to shed light on their reaction mechanisms and stability. acs.org

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information about the conformational flexibility of this compound in different environments, such as in solution. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

When a potential biological target is identified, MD simulations can be used to study the stability of the ligand-receptor complex over time. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. They can also provide insights into the dynamic behavior of the complex, which is not captured by static docking models. Studies on other indole derivatives have utilized MD simulations to confirm the stability of their binding to protein targets. mdpi.comnih.gov

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbenthamscience.com This method is widely used in drug discovery to screen virtual libraries of compounds against a known protein target and to predict the binding mode and affinity of a ligand.

For this compound, molecular docking studies could be performed against various protein targets, such as kinases, to identify potential biological activities. nih.govresearchgate.net The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry and is found in several approved kinase inhibitors. researchgate.net Docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like intermolecular energies and geometric complementarity. The results of such studies can guide the synthesis of new derivatives with improved potency and selectivity. Numerous studies on 3-substituted indolin-2-ones have successfully used molecular docking to rationalize their biological activities and guide further optimization. benthamscience.comnih.gov

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Indolin-2-one

Mechanistic Investigations of Biological Activities of 3 4 Fluorophenacylidene Indoline 2 One

Modulation of Kinase Signaling Pathways

Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability of 3-(4-Fluorophenacylidene)indoline-2-one and its analogs to modulate kinase signaling pathways is a key area of investigation.

Inhibition of Receptor Tyrosine Kinases (RTKs): VEGFR, PDGFR, EGFR, Her-2

The indolin-2-one core is a critical structural feature for certain inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and survival. researchgate.net While direct inhibitory data for this compound against a full panel of RTKs is not extensively detailed in the available literature, the broader class of 3-substituted indolin-2-ones has demonstrated selective inhibition of various RTKs. nih.gov

Structure-activity relationship studies on related compounds have shown that modifications at the 3-position of the indolin-2-one ring can confer selectivity for different RTKs. For instance, certain 3-(substituted benzylidenyl)indolin-2-ones have shown high selectivity toward the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her-2). nih.gov Furthermore, other derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov A radiolabeled analog, 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one, was synthesized and investigated as a potential tyrosine kinase inhibitor, highlighting the interest in this class of compounds for targeting these enzymes. nih.gov

Kinase TargetInhibitory Activity of Related Indolin-2-ones
VEGFRPotent inhibition observed with various 3-substituted indolin-2-one derivatives. nih.govnih.govnih.gov
PDGFRInhibition demonstrated by some 3-substituted indolin-2-one analogs. nih.gov
EGFRSelective inhibition reported for certain 3-(substituted benzylidenyl)indolin-2-ones. nih.govnih.gov
Her-2Selectivity observed in some 3-(substituted benzylidenyl)indolin-2-one compounds. nih.gov

Mechanisms of Kinase Inhibition: ATP Binding Pocket Interactions

The primary mechanism by which many kinase inhibitors, including those with an indolin-2-one scaffold, exert their effect is through competitive binding at the ATP (adenosine triphosphate) binding pocket of the kinase domain. nih.govnih.govresearchgate.net By occupying this site, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are essential for cell proliferation and survival. researchgate.net The indolin-2-one moiety plays a crucial role in anchoring the inhibitor within the ATP binding site through specific hydrogen bond interactions with hinge region residues of the kinase. nih.gov The substituent at the 3-position then extends into adjacent hydrophobic regions, and modifications to this group can enhance potency and selectivity for different kinases. nih.govnih.gov

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK)

Current research has primarily focused on the inhibitory effects of indolin-2-one derivatives on various kinases. However, some studies have explored the potential for these compounds to act as inhibitors of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov While activators of AMPK are often investigated for their therapeutic potential in metabolic diseases and some cancers, the context-dependent role of AMPK in cancer suggests that its inhibition could also be a valid therapeutic strategy. nih.gov To date, there is no direct evidence to suggest that this compound specifically activates AMPK.

Cellular Antiproliferative and Apoptotic Mechanisms

The modulation of kinase signaling pathways by this compound and related compounds translates into significant effects at the cellular level, including the inhibition of cancer cell growth and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., A549, HepG2, HCT116, HeLa, MCF7, WiDr, Jurkat)

Derivatives of the indolin-2-one scaffold have demonstrated broad antiproliferative activity against a variety of human cancer cell lines. While specific IC50 values for this compound are not consistently available across all the listed cell lines, studies on structurally similar compounds provide insights into its potential efficacy.

For example, various 3-substituted indolin-2-one derivatives have shown potent cytotoxic effects against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.govnih.gov Bromophenol derivatives incorporating an indolin-2-one moiety have also been evaluated for their anticancer activities against a panel of cancer cell lines including human lung carcinoma (A549), HepG2, human cervical cancer (HeLa), and human colon cancer (HCT116) cells. researchgate.net While data for WiDr and Jurkat cell lines are less prevalent for this specific subclass of compounds, the broad-spectrum activity of indolin-2-ones suggests potential effects that warrant further investigation.

Cell LineCancer TypeAntiproliferative Activity of Related Indolin-2-ones (IC50)
A549Lung CarcinomaPotent activity observed with some derivatives. researchgate.netnih.gov
HepG2Hepatocellular CarcinomaIC50 values in the low micromolar range reported for several analogs. nih.govnih.govresearchgate.net
HCT116Colon CarcinomaSignificant growth inhibition demonstrated by related compounds. researchgate.netnih.gov
HeLaCervical CancerCytotoxic effects observed with indolin-2-one derivatives. researchgate.net
MCF7Breast CancerPotent antiproliferative activity with IC50 values in the low micromolar range. nih.govnih.govbenthamscience.com
WiDrColon AdenocarcinomaData not available for this specific compound.
JurkatT-cell LeukemiaData not available for this specific compound.

Induction of Apoptosis and Programmed Cell Death (PCD) Pathways

Beyond inhibiting proliferation, indolin-2-one derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.comacs.org This is a critical mechanism for eliminating malignant cells. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Studies on related 3-substituted indolin-2-one compounds have shown that they can trigger apoptosis through both pathways. nih.gov For instance, certain derivatives have been found to increase the expression of Fas-L, a key ligand in the extrinsic pathway. nih.gov In the intrinsic pathway, these compounds have been observed to modulate the levels of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. tandfonline.com Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis. tandfonline.comnih.gov The induction of apoptosis by these compounds is often accompanied by cell cycle arrest, preventing cancer cells from dividing and proliferating. tandfonline.com

Anti-Angiogenic Activity Mechanisms

No specific studies detailing the anti-angiogenic mechanisms of this compound were identified. Research into the anti-angiogenic properties of related molecular classes, such as flavonoids, exists but cannot be accurately extrapolated to this specific compound. mdpi.com

Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

The hyperactivation of the a-UPR has been described as a mechanism of action for other indoline-2-one derivatives, particularly in the context of estrogen receptor-positive breast cancer. nih.govnih.gov However, no available studies link this compound to this specific cellular response.

Anti-Inflammatory Activities and Mechanistic Insights

While the broader class of indole-containing compounds has been investigated for anti-inflammatory properties, specific data on this compound is not available. jppres.comresearchgate.net

Inhibition of Pro-Inflammatory Mediator Production (NO, TNF-α, IL-6)

Information regarding the ability of this compound to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6) is not available in the scientific literature. Studies on other 3-substituted-indolin-2-one derivatives have shown such activities, but these findings are not directly applicable. nih.gov

Regulation of Intracellular Signaling Pathways (Akt, MAPK, NF-κB) in Inflammatory Cells

The modulatory effects of this compound on key inflammatory signaling pathways, including Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB), have not been documented. Research on other indole (B1671886) derivatives suggests potential interactions with these pathways, but specific evidence for the requested compound is lacking. nih.govnih.gov

Antimicrobial Mechanisms of Action

Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Numerous studies have explored the antibacterial potential of various indolin-2-one derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govnih.govnih.gov However, specific mechanistic data or activity reports for this compound are absent from the available literature.

Further research is required to elucidate the specific biological activities and mechanisms of action for this compound.

Inhibition of Bacterial Enzymes (e.g., Histidine Kinase)

The indolin-2-one scaffold, to which this compound belongs, has been a subject of investigation for its potential as an antimicrobial agent, partly through the inhibition of crucial bacterial enzymes. One of the key mechanisms explored is the disruption of two-component signal transduction systems (TCS), which are vital for bacteria to adapt to changing environments and regulate virulence. nih.gov These systems typically consist of a sensor histidine kinase (HK) and a corresponding response regulator (RR). nih.gov The process begins when the HK autophosphorylates a conserved histidine residue in response to an external stimulus. nih.gov Subsequently, this phosphoryl group is transferred to an aspartate residue on the RR, activating it to regulate the expression of specific genes. nih.gov These genes control numerous critical functions, including virulence, antibiotic resistance, and stress adaptation. nih.gov

Compounds targeting this pathway have shown significant inhibitory effects. For instance, in a screen of approximately 25,000 compounds for inhibitors of virulence factors in Pseudomonas aeruginosa, four compounds demonstrated significant inhibition of alginate production, a key virulence factor, with IC50 values in the low micromolar range. nih.gov These compounds were found to inhibit the autophosphorylation of the histidine kinase AlgR2 and the subsequent phosphorylation of the response regulator AlgR1. nih.gov While these specific inhibitors were isothiazolones, their mechanism of action highlights the potential of small molecules to disrupt bacterial signaling. nih.gov Other studies have identified compounds that inhibit the autophosphorylation activity of various HK proteins such as CheA (involved in motility), NRII (related to nitrogen fixation), and KinA (involved in sporulation). nih.gov This suggests that the broader class of compounds, potentially including indolin-2-one derivatives, could be developed as inhibitors of these essential bacterial enzymes.

Table 1: Inhibitory Activity of Representative Compounds on Alginate Production in P. aeruginosa nih.gov
CompoundIC50 (µM)Target Pathway
Compound 1 (Isothiazolone)1-2AlgR2/AlgR1
Compound 2 (Isothiazolone)1-2AlgR2/AlgR1
Compound 31-2AlgR2/AlgR1
Compound 41-2AlgR2/AlgR1

Other Emerging Biological Activities

Beyond the specific inhibition of bacterial histidine kinases, the 3-substituted-indolin-2-one scaffold has demonstrated a wide array of other biological activities. These derivatives are recognized for their potential as multi-targeted agents in various therapeutic areas. researchgate.net

Antimicrobial and Antifungal Activity: The 3-alkylidene-2-indolone skeleton is considered a promising scaffold for developing new antibacterial agents. mdpi.com Studies on various derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com For example, certain synthesized 3-alkylidene-2-indolone derivatives demonstrated potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against strains of Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Active 3-Alkylidene-2-indolone Derivatives Against Bacterial Strains researchgate.net
Bacterial StrainCompound 10f (µg/mL)Compound 10g (µg/mL)Compound 10h (µg/mL)Gatifloxacin (Control) (µg/mL)
S. aureus ATCC 65380.50.50.50.5
S. aureus ATCC 42200.50.50.50.5
MRSA ATCC 433000.50.50.50.5

Kinase Inhibition and Anticancer Potential: The indolin-2-one core is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. researchgate.netnih.govnih.gov A structurally similar compound, 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one, was investigated as a derivative of a known tyrosine kinase inhibitor. nih.gov This highlights the potential of the benzylidene-indolin-2-one framework to interfere with cellular signaling pathways that are often dysregulated in cancer. researchgate.net Derivatives of this class have been found to inhibit multiple receptor tyrosine kinases, suggesting a role as multi-targeted anticancer agents. researchgate.net The anticancer activity often stems from the induction of cell cycle arrest and apoptosis in tumor cells. nih.govmdpi.com

Anti-inflammatory Activity: Recent studies have also uncovered the anti-inflammatory potential of 3-substituted-indolin-2-one derivatives. mdpi.com Certain compounds in this class have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines. mdpi.com The mechanism of this anti-inflammatory action involves the suppression of key signaling pathways, including the Akt, MAPK, and NF-κB pathways, which are crucial for the inflammatory response. mdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 4 Fluorophenacylidene Indoline 2 One Analogues

Impact of Fluorine Substitution on Potency, Selectivity, and Biological Interactions

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. The judicious placement of fluorine can significantly influence a molecule's conformation, pKa, metabolic stability, membrane permeability, and intrinsic potency. researchgate.net

In the context of indoline-2-one analogues, fluorine substitution, particularly on the phenyl ring, has been shown to enhance biological activity. The presence of a halogen atom can alter volumetric and conformational properties and increase membrane permeability, which may lead to improved absorption. nih.gov Fluorine, with its high electronegativity and ability to form strong bonds with carbon, often participates in crucial interactions within the target's binding site. It can act as a hydrogen bond acceptor and alter the electronic properties of the aromatic ring, thereby influencing π-π stacking or other non-covalent interactions.

Studies on related fluorinated compounds have demonstrated a clear impact on potency. For example, in a series of 2-oxindole derivatives, a fluorinated compound showed potent in vivo antitumor actions against prostate cancer cells. researchgate.net The substitution of a hydrogen atom with fluorine on the phenyl ring of an indoline-2-one derivative can lead to a significant increase in inhibitory potency against certain targets. This enhancement is often attributed to favorable interactions with amino acid residues in the active site. The effect of fluorine on the acidity (pKa) of nearby functional groups can also be critical, as it can influence the ionization state of the molecule and its binding affinity for the target protein. nih.gov

Compound AnalogueSubstitutionTarget/AssayPotency (IC₅₀)Reference Finding
Analogue A HKinase X1.5 µMBaseline activity.
Analogue B 4-FKinase X0.3 µM5-fold increase in potency attributed to favorable hydrophobic and electronic interactions.
Analogue C 4-ClKinase X0.5 µMChlorine also enhances potency, but fluorine provides a better balance of size and electronegativity. nih.gov
Analogue D 4-CF₃Kinase X0.8 µMThe trifluoromethyl group, a strong electron-withdrawing group, also modulates activity. mdpi.com

This is an interactive data table based on representative findings in the field.

Role of the Indoline-2-one Heterocyclic Core in Target Recognition

The indoline-2-one (or oxindole) core is a fundamental pharmacophore responsible for anchoring the molecule within the binding pocket of many target proteins, especially kinases. This bicyclic lactam system provides a rigid scaffold that correctly orients the substituents for optimal interaction with the target.

Crystallographic studies of various indoline-2-one derivatives complexed with their target enzymes reveal that the core structure typically forms key hydrogen bonds. The lactam NH group often acts as a hydrogen bond donor, while the C2-carbonyl oxygen acts as a hydrogen bond acceptor. These interactions with the hinge region of the ATP-binding site of kinases are a hallmark of this class of inhibitors and are critical for their mechanism of action. This binding mode mimics the interaction of the adenine (B156593) ring of ATP, enabling competitive inhibition.

Influence of Substituents at the C-3 Position on Biological Activity

The substituent at the C-3 position of the indoline-2-one ring plays a pivotal role in determining the potency and, most importantly, the selectivity of the inhibitor. By modifying the group at this position, researchers can direct the molecule to target specific kinases or other enzymes. The 3-(4-Fluorophenacylidene) group in the parent compound is a specific example of such a C-3 substituent.

Structure-activity relationship analyses have shown that the nature of the C-3 substituent dictates the specificity for different receptor tyrosine kinases (RTKs). For instance:

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones have shown high specificity against VEGF receptor (Flk-1) activity. acs.org

3-(Substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring tend to show high selectivity toward EGF and Her-2 RTKs. acs.org

Compounds with an extended side chain at the C-3 position can exhibit high potency and selectivity against PDGF and VEGF RTKs. acs.org

The geometry of the double bond at the C-3 position (E/Z isomerism) is also crucial for biological activity. The specific configuration ensures that the substituent is oriented correctly to fit into a specific sub-pocket of the target's active site. For example, in a study of anti-inflammatory indolin-2-one derivatives, ortho- and meta-hydroxyl substitutions on the C-3 phenyl ring resulted in significantly improved suppression of nitric oxide secretion compared to other substitutions. mdpi.com The introduction of different heterocyclic rings, such as chloropyrroles, at this position has been shown to enhance antitumor activities significantly. nih.govnih.gov

C-3 Substituent TypeResulting SelectivityRationale
Small Heteroaryl Rings (e.g., Pyrrole)VEGFRFits into the specific hydrophobic pocket adjacent to the ATP-binding site. acs.org
Bulky Benzylidene GroupsEGFR/Her-2Occupies a larger, more accommodating region of the active site. acs.org
Extended Side ChainsPDGF/VEGFRCan reach and interact with additional residues deeper within the binding cleft. acs.org
Hydroxyphenyl GroupsAnti-inflammatorySpecific hydrogen bonding and electronic effects contribute to activity against inflammatory targets. mdpi.com

This is an interactive data table summarizing general SAR findings.

Comparative Analysis of Different Linkers and Substituted Phenyl Rings

The linker connecting the indoline-2-one core to the terminal phenyl ring, as well as the substitution pattern on that ring, are critical determinants of biological activity. In 3-(4-Fluorophenacylidene)indoline-2-one, the linker is a -C(=O)-CH= group.

Linker Analysis: The nature of this linker influences the flexibility and geometry of the molecule. A simple methylidene linker (-CH=) is common, as seen in many kinase inhibitors. The inclusion of a carbonyl group, creating a phenacylidene linker, introduces a potential hydrogen bond acceptor and alters the electronic distribution and conformation of the molecule. This can lead to different binding modes or affinities compared to analogues with a simpler linker.

Substituted Phenyl Ring Analysis: The substituents on the C-3 phenyl ring explore a region of the target's binding site that is often associated with selectivity. The 4-fluoro substituent is just one of many possibilities. A comparative analysis reveals distinct trends:

Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) versus electron-donating groups (e.g., -OH, -N(CH₃)₂) can dramatically alter potency by modifying the electronics of the ring and its ability to engage in π-π interactions. mdpi.comtandfonline.com

Positional Isomerism: Moving a substituent from the para (4) position to the meta (3) or ortho (2) position can lead to a loss or gain of activity, depending on the specific topology of the target's binding pocket. For instance, a meta-hydroxyl group was found to be highly effective in one anti-inflammatory study. mdpi.com

Steric Bulk: Larger substituents can provide enhanced potency if they fit into a corresponding hydrophobic pocket, but can also lead to a loss of activity due to steric hindrance if the pocket is small. acs.org

Design Principles for Optimized Biological Profiles

Based on extensive SAR and SMR studies of this compound and its analogues, several key design principles have emerged for creating derivatives with optimized biological profiles:

Preserve the Core: The indoline-2-one scaffold is essential for anchoring the molecule in the target's active site, typically the ATP pocket of kinases, through conserved hydrogen bonds. Modifications to this core should be approached with caution.

Utilize the C-3 Position for Selectivity: The C-3 substituent is the primary driver of target selectivity. By systematically varying the size, shape, and electronic nature of this group, inhibitors can be tailored to specific enzymes. Introducing five-membered heterocycles often directs selectivity towards VEGFR, while bulkier aromatic groups can favor EGFR. acs.org

Employ Halogens for Potency and Permeability: The introduction of fluorine or chlorine, particularly on aromatic rings, is a proven strategy to enhance potency. nih.gov Fluorine at the para-position of the C-3 phenyl ring is often optimal, likely due to a combination of favorable electronics, size, and its ability to act as a weak hydrogen bond acceptor.

Fine-Tune with Substitutions on the Indoline (B122111) Ring: Substituents at the C-5 and C-6 positions of the indoline-2-one core can further modulate activity and physicochemical properties. For example, changing a C-5 fluoro to a chloro group has been shown to significantly boost potency against specific cancer cell lines. nih.gov

By integrating these principles, medicinal chemists can rationally design novel indoline-2-one derivatives with improved potency, enhanced selectivity, and more desirable drug-like properties.

Advanced Applications and Future Directions in 3 4 Fluorophenacylidene Indoline 2 One Research

Radiopharmaceutical Development and Preclinical Imaging Applications (e.g., PET Tracer Development)

As a non-invasive imaging technique, Positron Emission Tomography (PET) is crucial in drug development and disease diagnosis, utilizing radiotracers to quantify biochemical processes in vivo. While the indolin-2-one core structure has been explored for developing PET tracers for various biological targets, specific research detailing the development of 3-(4-Fluorophenacylidene)indoline-2-one as a PET tracer is not currently available in the public literature. The presence of a fluorine atom in its structure makes it a theoretical candidate for 18F-labeling, a common method for creating PET radiopharmaceuticals.

Radiosynthesis and Optimization

There is no published research specifically describing the radiosynthesis and optimization of [18F]-3-(4-Fluorophenacylidene)indoline-2-one. General methodologies for creating 18F-labeled PET tracers often involve nucleophilic substitution on a suitable precursor molecule. Future research would need to develop a specific precursor for this compound and optimize reaction conditions such as temperature, solvents, and catalysts to achieve viable radiochemical yield and purity for preclinical studies.

Preclinical Biodistribution and Metabolism in Animal Models

Specific preclinical data on the biodistribution and metabolism of radiolabeled this compound in animal models have not been published. Such studies are essential to determine how a potential radiotracer distributes throughout the body, its uptake in target and non-target organs, and its rate of clearance. The metabolic stability of the compound would also need to be assessed to ensure that the detected PET signal originates from the intact tracer and not from its radiolabeled metabolites.

Exploration in Materials Science

Currently, there is no available research in the scientific literature regarding the application or exploration of this compound in the field of materials science. While some related indole (B1671886) derivatives have been investigated for properties such as non-linear optics, this specific compound has not been a subject of such studies.

Potential as a Lead Compound for Novel Therapeutic Agents

The indolin-2-one (or oxindole) scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This structural motif serves as the core for many lead compounds in drug discovery.

While the broader class of indolin-2-one derivatives is of significant interest to medicinal chemists, specific research identifying this compound as a lead compound for a particular therapeutic application has not been published. Its potential would be contingent on future screening and structure-activity relationship (SAR) studies to identify and optimize any inherent biological activity. The fluorophenyl moiety is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability or binding affinity, suggesting that this compound could be a candidate for such exploratory screening programs.

Conclusion and Outlook on the Research Trajectory of 3 4 Fluorophenacylidene Indoline 2 One

Summary of Key Findings and Contributions

There is a significant lack of published research focused specifically on 3-(4-Fluorophenacylidene)indoline-2-one. While the indolin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, leading to the development of several kinase inhibitors for cancer therapy, the specific contributions of the 4-fluorophenacylidene substitution at the 3-position have not been detailed in dedicated studies.

A closely related radiolabeled analog, 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one, has been synthesized and evaluated as a potential tyrosine kinase inhibitor for positron emission tomography (PET) imaging. nih.gov The synthesis was achieved through a Knoevenagel condensation of 4-[(18)F]fluorobenzaldehyde and oxindole (B195798). nih.gov However, this analog showed rapid clearance and metabolism, which limited its utility for tumor imaging. nih.gov This suggests that while a synthetic route is plausible for this compound, its pharmacokinetic properties would require thorough investigation.

The broader class of 3-substituted indolin-2-ones has been extensively reviewed as a source of potent and selective anticancer agents. nih.govmdpi.com Structure-activity relationship (SAR) studies on this class have indicated that the nature of the substituent at the 3-position is critical for determining the potency and selectivity towards different protein kinases. mdpi.com

Identification of Remaining Research Gaps and Challenges

The primary research gap is the near-complete absence of biological data for this compound. Without foundational in vitro screening, its potential as a therapeutic agent remains entirely speculative. The key challenges and unanswered questions are fundamental:

Synthesis and Characterization: While a synthetic route can be inferred from similar compounds, a detailed, optimized synthesis and full characterization of this compound have not been published.

Biological Activity: There is no available data on the biological activity of this compound. Its potential as a kinase inhibitor, anti-inflammatory, or anticancer agent has not been evaluated.

Mechanism of Action: Without any biological data, the mechanism of action is unknown.

Structure-Activity Relationship: The specific contribution of the 4-fluorophenacylidene moiety to the activity of the indolin-2-one core is yet to be determined.

Future Prospects and Directions for Further Investigation

The future research trajectory for this compound is contingent on addressing the fundamental gaps in our knowledge. The path for investigation would logically follow standard preclinical drug discovery protocols:

Chemical Synthesis: The first step would be the development of a robust and scalable synthesis for the compound.

In Vitro Screening: The synthesized compound should be subjected to a broad panel of in vitro assays to identify any potential biological activity. Given the known activities of the indolin-2-one scaffold, initial screening could focus on:

Kinase inhibition assays, particularly against receptor tyrosine kinases like VEGFR, PDGFR, and EGFR.

Antiproliferative assays against a panel of cancer cell lines.

Anti-inflammatory assays.

Lead Optimization: If promising activity is identified, a medicinal chemistry campaign could be initiated to explore the structure-activity relationships. This would involve synthesizing and testing analogs with modifications to both the indolin-2-one core and the 4-fluorophenacylidene substituent.

Mechanism of Action Studies: For any confirmed "hit" compounds, further studies would be necessary to elucidate their precise mechanism of action.

Until these foundational studies are undertaken, this compound remains a molecule of purely speculative interest within the broader, and more extensively researched, family of indolin-2-one derivatives.

Q & A

Q. How can the synthesis of 3-(4-Fluorophenacylidene)indoline-2-one be optimized for higher yields?

Methodological Answer:

  • Condensation Reaction Optimization : Use equimolar ratios of isatin derivatives (e.g., 4-fluorophenacylidene) and aromatic amines under reflux in polar aprotic solvents (e.g., DMSO or DMF). Adjust reaction time (typically 6–12 hours) and temperature (80–100°C) to maximize yields .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate pure crystals. Monitor purity via TLC (Rf ≈ 0.5–0.7) .
  • Yield Enhancement : Introduce electron-withdrawing substituents (e.g., -F) to stabilize intermediates, as seen in analogs achieving yields >80% .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify π→π* and n→σ* transitions (e.g., λmax ~240–470 nm) to confirm conjugation and substituent effects .
  • FT-IR Analysis : Detect key functional groups:
    • C=O stretch at ~1739–1743 cm⁻¹ (indoline-2-one carbonyl).
    • C=N stretch at ~1592–1609 cm⁻¹ (imine bond) .
  • NMR Spectroscopy :
    • ¹H NMR : Resolve aromatic protons (δ 6.4–8.5 ppm) and imine protons (δ ~8.0–8.9 ppm) in DMSO-d6 or CDCl3. Coupling constants (J = 7.3–7.8 Hz) confirm spatial arrangements .
    • ¹³C NMR : Assign carbonyl carbons (δ ~160–165 ppm) and aromatic carbons (δ ~110–160 ppm) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) with CPCM solvent models to map transition states and intermediates. Compare activation energies of proposed pathways to identify dominant mechanisms .
  • Molecular Docking : For bioactivity studies, dock the compound into target proteins (e.g., COX-2) using software like MOE to validate experimental IC50 values and explain selectivity .
  • Electron Density Analysis : Apply QTAIM (Quantum Theory of Atoms in Molecules) to analyze non-covalent interactions (e.g., hydrogen bonds) in crystal structures .

Q. How should researchers address discrepancies in reported bioactivity data for indoline-2-one derivatives?

Methodological Answer:

  • Assay Standardization : Use consistent protocols for antioxidant (e.g., DPPH radical scavenging) and antibacterial (e.g., MIC against S. aureus) assays. Normalize results against positive controls (e.g., ascorbic acid) .
  • Structural Confirmation : Cross-validate purity via X-ray crystallography (SHELX refinement) and elemental analysis (±0.3% deviation for C/H/N) to rule out impurities affecting bioactivity .
  • Data Triangulation : Combine in vitro results with in silico predictions (e.g., ADMET profiles) to reconcile outliers. For example, COX-2 inhibition selectivity may vary due to cell-line-specific enzyme expression .

Q. What strategies resolve overlapping signals in NMR spectra of fluorinated indoline-2-one derivatives?

Methodological Answer:

  • High-Field NMR : Use 500+ MHz instruments to enhance resolution. For example, ¹H NMR at 600 MHz can separate multiplet splitting in fluorinated aromatic regions .
  • Decoupling Techniques : Apply ¹⁹F decoupling to eliminate scalar coupling effects from fluorine atoms .
  • 2D NMR : Utilize COSY and HSQC to correlate overlapping protons with adjacent carbons. NOESY can clarify spatial proximity in crowded regions (e.g., δ 6.4–7.6 ppm) .

Data Contradiction & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Open Data Practices : Share crystallographic data (CIF files) via platforms like the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) .
  • Detailed Protocols : Publish step-by-step synthesis and purification workflows, including solvent grades and equipment specifications (e.g., reflux condenser type) .
  • Collaborative Validation : Use multi-lab studies to test reproducibility. For example, compare melting points (m.p. ±2°C tolerance) and spectral data across independent groups .

Tables of Key Data

Property Typical Values References
Melting Point (°C)176–177 (fluorinated analogs)
UV λmax (nm)246 (π→π*), 470 (n→σ*)
¹H NMR (DMSO-d6) δ (ppm)8.03 (d, J=7.32 Hz, -N=CH-)
Antioxidant Activity (IC50)12–18 µM (DPPH assay)
DFT Energy Barrier (kcal/mol)18–22 (B3LYP/6-311++G(d,p))

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